Indolin-7-ol
Overview
Description
Scientific Research Applications
Mechanism of Action
Target of Action
Indolin-7-ol, a derivative of indoline, has been identified as a potential neuroprotective agent for the treatment of ischemic stroke . The primary targets of this compound are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in neuronal communication and are implicated in various neurological disorders, including ischemic stroke .
Mode of Action
This compound interacts with its targets, the NMDA-GluN2B receptors, in a way that provides neuroprotective effects . It exhibits binding affinity to these receptors, which can influence neuronal survival rate under conditions of oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .
Biochemical Pathways
The interaction of this compound with NMDA-GluN2B receptors affects various biochemical pathways. In particular, it has been shown to exert protective effects against H2O2-induced death of RAW 264.7 cells, a commonly used model for studying oxidative stress . Furthermore, it can dose-dependently lower the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .
Pharmacokinetics
Indoline derivatives, in general, have been noted for their special structure and properties, which can interact with the amino acid residues of proteins in a hydrophobic manner
Result of Action
The molecular and cellular effects of this compound’s action are primarily neuroprotective. It has been shown to significantly elevate the cell survival rate in models of OGD/R-induced neuronal damage . Moreover, certain indoline derivatives can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in a middle cerebral artery occlusion (MCAO) rat model .
Action Environment
It’s worth noting that the efficacy of indoline derivatives can be influenced by factors such as the presence of other compounds, ph, temperature, and the specific biological environment in which they are used
Preparation Methods
Synthetic Routes and Reaction Conditions: Indolin-7-ol can be synthesized through several methods:
Reduction from Indole: One common method involves the reduction of indole derivatives.
Intramolecular Diels–Alder Synthesis: This method involves the cyclization of appropriate precursors under specific conditions to form the indoline structure, followed by hydroxylation at the 7-position.
Catalytic Synthesis: Catalysts such as transition metals can be used to facilitate the formation of indoline derivatives from suitable starting materials, which can then be hydroxylated.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: Indolin-7-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indole-7-one derivatives.
Reduction: Reduction of this compound can yield indoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed:
Oxidation: Indole-7-one derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted this compound derivatives depending on the electrophile used.
Comparison with Similar Compounds
- Indole
- Indoline
- Indole-3-carbinol
- 7-hydroxyindole
Indolin-7-ol stands out due to its unique hydroxylation pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dihydro-1H-indol-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-3-1-2-6-4-5-9-8(6)7/h1-3,9-10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQTHRBXZXHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547042 | |
Record name | 2,3-Dihydro-1H-indol-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4770-38-1 | |
Record name | 2,3-Dihydro-1H-indol-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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